![molecular formula C21H23OPSi B14423136 Diphenyl{2-[(trimethylsilyl)oxy]phenyl}phosphane CAS No. 81323-70-8](/img/structure/B14423136.png)
Diphenyl{2-[(trimethylsilyl)oxy]phenyl}phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl{2-[(trimethylsilyl)oxy]phenyl}phosphane: is an organophosphorus compound with the molecular formula C15H19PSi . It is known for its unique structure, which includes a phosphine group bonded to a phenyl ring and a trimethylsilyl group. This compound is often used in organic synthesis and catalysis due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl{2-[(trimethylsilyl)oxy]phenyl}phosphane typically involves the reaction of diphenylphosphine with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the product. The general reaction scheme is as follows:
(C6H5)2PH+ClSi(CH3)3→(C6H5)2PSi(CH3)3+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Diphenyl{2-[(trimethylsilyl)oxy]phenyl}phosphane can undergo oxidation to form .
Substitution: The compound can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Coupling Reactions: It is often used as a ligand in various coupling reactions such as , , and couplings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Substitution: Reagents such as and are used.
Coupling Reactions: Palladium catalysts and bases like are typically employed.
Major Products
Phosphine Oxides: Formed during oxidation reactions.
Substituted Phosphines: Resulting from substitution reactions.
Coupled Products: Formed in coupling reactions, often involving the formation of new carbon-carbon or carbon-heteroatom bonds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Diphenyl{2-[(trimethylsilyl)oxy]phenyl}phosphane is widely used as a ligand in transition metal catalysis. Its ability to stabilize metal centers makes it valuable in various catalytic processes, including cross-coupling reactions and hydrogenation.
Biology and Medicine
While its direct applications in biology and medicine are limited, derivatives of this compound are explored for their potential use in drug development and as intermediates in the synthesis of biologically active molecules.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its role as a ligand in catalysis is particularly important in the manufacture of pharmaceuticals, agrochemicals, and polymers.
Mecanismo De Acción
The mechanism of action of Diphenyl{2-[(trimethylsilyl)oxy]phenyl}phosphane primarily involves its role as a ligand. It coordinates with metal centers in catalytic cycles, facilitating various chemical transformations. The phosphine group donates electron density to the metal, stabilizing it and enhancing its reactivity. The trimethylsilyl group provides steric bulk, influencing the selectivity and efficiency of the catalytic process.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand, but lacks the trimethylsilyl group.
Trimethylsilylphosphine: Contains the trimethylsilyl group but lacks the phenyl rings.
Diphenylphosphine: Similar structure but without the trimethylsilyl group.
Uniqueness
Diphenyl{2-[(trimethylsilyl)oxy]phenyl}phosphane is unique due to the presence of both phenyl and trimethylsilyl groups. This combination provides a balance of electronic and steric properties, making it a versatile ligand in various catalytic applications. Its ability to stabilize metal centers while providing steric hindrance sets it apart from other phosphine ligands.
Propiedades
Número CAS |
81323-70-8 |
|---|---|
Fórmula molecular |
C21H23OPSi |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
diphenyl-(2-trimethylsilyloxyphenyl)phosphane |
InChI |
InChI=1S/C21H23OPSi/c1-24(2,3)22-20-16-10-11-17-21(20)23(18-12-6-4-7-13-18)19-14-8-5-9-15-19/h4-17H,1-3H3 |
Clave InChI |
RTZGYZNRIWHGKN-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


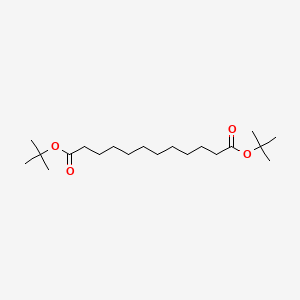
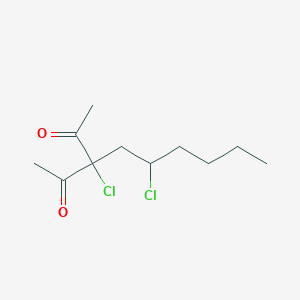
![(2S)-2-Amino-5-[(2H-1,3-benzodioxol-5-yl)methoxy]-5-oxopentanoate](/img/structure/B14423068.png)
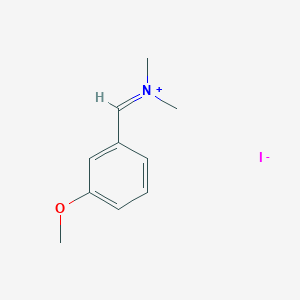
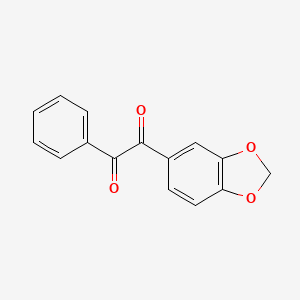
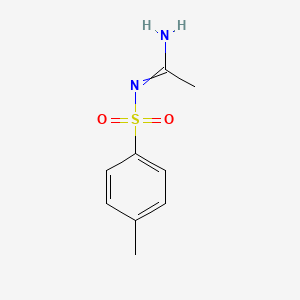
![Bis[(E)-chloro-N-methyl-N-phenylmethaniminium] phosphorochloridate](/img/structure/B14423097.png)
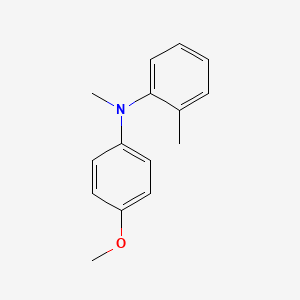
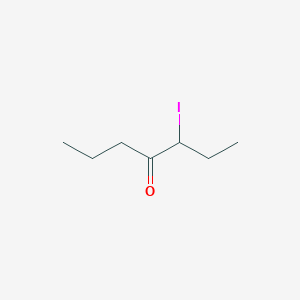
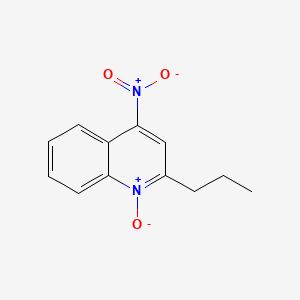
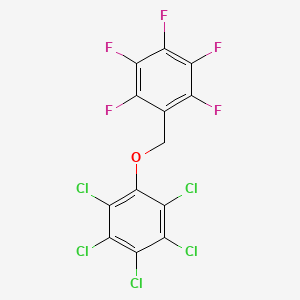
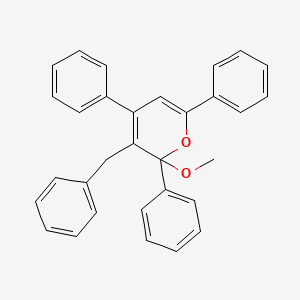
![4-[12-(4-Carboxyphenoxy)dodecoxy]benzoic acid](/img/structure/B14423132.png)
![4-[3-(Phenylsulfanyl)propyl]cyclohex-3-EN-1-one](/img/structure/B14423151.png)
